molecular formula C14H19NO5 B2489367 (E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide CAS No. 2321331-93-3

(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide

Cat. No.: B2489367
CAS No.: 2321331-93-3
M. Wt: 281.308
InChI Key: PYIMPZDFAHIZAG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide is a synthetic acrylamide derivative intended for research purposes. While the specific biological profile of this compound is still under investigation, its core structure shares close homology with other furan-acrylamide compounds that are established tools in pharmacological research. For instance, the compound 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) has been identified as a highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) . Research on such analogs has demonstrated significant anxiolytic, antinociceptive (pain-blocking), and anti-inflammatory activity in pre-clinical mouse models, making this class of compounds a subject of interest for studying neurological and inflammatory pathways . The mechanism of action for these related PAMs involves binding to an allosteric site on the α7 nAChR, which enhances the receptor's response to its natural agonists without directly activating it, thereby offering a potential therapeutic strategy for conditions like chronic pain and anxiety . The structural features of this compound, including the furan ring and acrylamide backbone, are common in medicinal chemistry. Furthermore, acrylamide derivatives are also investigated in other fields, such as in the study of enzyme inhibition, with some compounds acting on targets like histone deacetylase (HDAC) . Researchers are exploring this compound and its analogs primarily within the context of neuroscience, immunology, and drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c16-6-9-20-14(5-8-18-11-14)10-15-13(17)4-3-12-2-1-7-19-12/h1-4,7,16H,5-6,8-11H2,(H,15,17)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIMPZDFAHIZAG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C=CC2=CC=CO2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1(CNC(=O)/C=C/C2=CC=CO2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Acrylamide Derivatives

Structural Modifications and Electronic Properties

Key Compounds:

DM490 : (E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide

  • Differences : Replaces the hydroxyethoxy-THF group with methyl and p-tolyl substituents.
  • Impact : The p-tolyl group introduces steric bulk and lipophilicity, favoring blood-brain barrier penetration, while the hydroxyethoxy-THF in the target compound increases polarity .

DM497: (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide Differences: Substitutes furan with thiophene.

SARS-CoV Helicase Inhibitor : (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide

  • Differences : Replaces hydroxyethoxy-THF with a sulfamoylphenyl group.
  • Impact : The sulfonamide group confers strong hydrogen-bonding capacity, critical for inhibiting viral helicase (IC₅₀ = 2.09 µM for ATP hydrolysis) .

(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide

  • Differences : Features a chlorophenyl ring and a hydroxy-methoxybenzyl group.
  • Impact : The chlorophenyl group increases electrophilicity, while the hydroxy-methoxybenzyl substituent enables hydrogen bonding, influencing receptor affinity .

Physicochemical Properties

  • Solubility : The hydroxyethoxy-THF group in the target compound likely improves aqueous solubility compared to DM490 (lipophilic p-tolyl) and DM497 (thiophene). However, it may remain less soluble than the sulfamoylphenyl derivative .
  • Thermal Stability : Melting points for similar acrylamides range widely (e.g., 144–184°C for hydroxamates ), suggesting the target compound’s stability will depend on crystalline packing influenced by its polar substituents.

Preparation Methods

Knoevenagel Condensation

Furfural reacts with malonic acid in pyridine under Dean-Stark conditions to yield 3-(furan-2-yl)acrylic acid:
$$
\text{Furfural} + \text{Malonic acid} \xrightarrow{\text{Pyridine, Δ}} \text{3-(Furan-2-yl)acrylic acid}
$$
Procedure :

  • Dissolve furfural (10 mmol) and malonic acid (12 mmol) in pyridine (30 mL).
  • Add piperidine (0.5 mL) as a catalyst and reflux at 110°C for 3 hr.
  • Acidify with concentrated HCl to pH 2–3, precipitating the product.
  • Filter and recrystallize from ethanol/water (1:1).

Characterization Data :

  • Yield : 85% (white crystals)
  • Melting Point : 173–175°C
  • 1H NMR (DMSO-d6) : δ 7.81 (d, J = 15.9 Hz, 1H, CH=CO), 7.67 (s, 1H, furan H-5), 6.84 (d, J = 3.2 Hz, 1H, furan H-3), 6.61 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4).

Preparation of (3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methylamine

Ring-Opening Epoxidation and Amination

The amine precursor is synthesized via epoxidation of tetrahydrofurfuryl alcohol followed by nucleophilic amination:

  • Epoxidation : Treat tetrahydrofurfuryl alcohol with m-chloroperbenzoic acid (mCPBA) in dichloromethane.
  • Amination : React the epoxide with 2-aminoethanol in methanol at 60°C for 12 hr.

Characterization Data :

  • 1H NMR (CDCl3) : δ 3.78–3.69 (m, 4H, OCH2CH2O), 3.55 (t, J = 6.1 Hz, 2H, CH2NH2), 2.81 (s, 2H, NH2).

Amide Coupling Using HATU

Reaction Optimization

Coupling 3-(furan-2-yl)acrylic acid with the amine uses HATU/DIPEA in THF (Table 1):

Table 1. Optimization of Coupling Conditions

Entry Coupling Agent Base Solvent Time (hr) Yield (%)
1 HATU DIPEA THF 1.5 92
2 EDCI/HOBt TEA DMF 4 78
3 DCC DMAP CH2Cl2 6 65

Procedure :

  • Dissolve 3-(furan-2-yl)acrylic acid (1.0 equiv) and HATU (1.2 equiv) in THF (15 mL) at 0°C.
  • Add DIPEA (2.5 equiv) and stir for 10 min.
  • Add (3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methylamine (1.1 equiv) and stir at room temperature for 1.5 hr.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 7:3).

Structural Characterization

Spectroscopic Analysis

1H NMR (DMSO-d6) :

  • δ 8.21 (t, J = 5.8 Hz, 1H, NH), 7.71 (d, J = 15.9 Hz, 1H, CH=CO), 7.52 (s, 1H, furan H-5), 6.85 (d, J = 3.1 Hz, 1H, furan H-3), 6.62 (dd, J = 3.1, 1.9 Hz, 1H, furan H-4), 4.32 (s, 2H, OCH2CH2O), 3.78–3.65 (m, 6H, THF and CH2NH).

13C NMR :

  • δ 165.2 (C=O), 152.1 (furan C-2), 144.3 (C=CH), 119.8 (furan C-5), 110.4 (furan C-3), 76.5 (OCH2CH2O), 70.8 (THF C-3), 48.9 (CH2NH).

FT-IR (cm⁻¹) :

  • 3280 (N–H stretch), 1650 (C=O), 1595 (C=C), 1020 (C–O–C).

Q & A

Q. What methods ensure enantiomeric purity in asymmetric synthesis?

  • Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) in HPLC .
  • Circular Dichroism (CD) : Monitors optical activity to confirm enantiomeric excess (>99%) .

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